2-Chloro-N-(prop-2-yn-1-yl)aniline
Description
Properties
CAS No. |
154519-62-7 |
|---|---|
Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-N-prop-2-ynylaniline |
InChI |
InChI=1S/C9H8ClN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 |
InChI Key |
DJMJZIPKJLFZGW-UHFFFAOYSA-N |
SMILES |
C#CCNC1=CC=CC=C1Cl |
Canonical SMILES |
C#CCNC1=CC=CC=C1Cl |
Synonyms |
Benzenamine, 2-chloro-N-2-propynyl- (9CI) |
Origin of Product |
United States |
Application Notes & Protocols: A Gold-Catalyzed Strategy for the Synthesis of 7-Chloroindole
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Halogenated indoles, such as 7-chloroindole, serve as versatile intermediates for further functionalization in drug discovery programs.[3][4] This document provides a detailed protocol for the synthesis of 7-chloroindole through a modern and efficient pathway involving the intramolecular cyclization of 2-Chloro-N-(prop-2-yn-1-yl)aniline. We will delve into the mechanistic underpinnings of the key gold-catalyzed cyclization step, offer comprehensive, step-by-step experimental procedures, and provide expected analytical data for product validation. This guide is intended for researchers in synthetic organic chemistry and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.
Synthetic Strategy and Mechanistic Rationale
The overall synthesis is a two-step process beginning with the commercially available 2-chloroaniline. The strategy hinges on the powerful and selective activation of an alkyne C-C triple bond by a π-acidic gold catalyst to facilitate an intramolecular nucleophilic attack by the aniline nitrogen.
Overall Reaction Scheme:
Step 1: N-Propargylation of 2-Chloroaniline
Step 2: Gold-Catalyzed Intramolecular Cyclization
The cyclization of 2-alkynylanilines is a robust method for constructing the indole ring system.[5] While various transition metals can catalyze this transformation, gold catalysts have emerged as exceptionally effective due to their strong affinity for alkynes, promoting cyclization under mild conditions.[1][6]
The catalytic cycle is believed to proceed via the following key steps:
-
π-Activation: The gold(I) or gold(III) catalyst coordinates to the alkyne moiety of the N-propargylaniline substrate, increasing the electrophilicity of the triple bond.
-
Intramolecular Attack: The lone pair of the aniline nitrogen performs a 5-exo-dig intramolecular nucleophilic attack on the activated alkyne. This is a favored pathway, leading to the formation of a five-membered ring.
-
Protodeauration/Aromatization: The resulting vinyl-gold intermediate undergoes protonolysis (protodeauration), which cleaves the carbon-gold bond and regenerates the active catalyst. A subsequent tautomerization yields the aromatic indole ring.
Caption: Proposed Mechanism for Gold-Catalyzed Indole Synthesis.
Safety and Handling Precautions
CRITICAL: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Compound | CAS No. | Key Hazards | Handling Precautions |
| 2-Chloroaniline | 95-51-2 | Toxic if swallowed, inhaled, or in contact with skin.[7][8] May cause organ damage through prolonged exposure.[9] Very toxic to aquatic life.[7] | Wear nitrile gloves, a lab coat, and chemical safety goggles.[7][10] Use only in a well-ventilated fume hood. Avoid release to the environment.[10] Store away from light and air.[8] |
| Propargyl Bromide | 106-96-7 | Flammable liquid and vapor. Lachrymator. Toxic if inhaled. Causes severe skin burns and eye damage. | Handle with extreme care in a fume hood. Keep away from heat and ignition sources. Use corrosion-resistant gloves. |
| Gold(III) Chloride | 13453-07-1 | Corrosive. Causes severe skin burns and eye damage. May cause an allergic skin reaction. | Avoid inhalation of dust. Wear appropriate PPE to prevent skin and eye contact. |
| Organic Solvents | Varies | Flammable, may be irritants or toxic. | Use in a fume hood, away from ignition sources. Ensure proper grounding of equipment. |
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10][11]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][10]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-(prop-2-yn-1-yl)aniline (Precursor)
This procedure describes the N-alkylation of 2-chloroaniline with propargyl bromide.
Materials:
-
2-Chloroaniline
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 10 mL per gram of aniline).
-
Stir the suspension at room temperature under a nitrogen atmosphere.
-
Slowly add propargyl bromide (1.1 eq) dropwise to the suspension over 15 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-Chloro-N-(prop-2-yn-1-yl)aniline by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to obtain a pure oil or low-melting solid.
Protocol 2: Gold-Catalyzed Cyclization to 7-Chloroindole
This procedure details the key intramolecular cyclization step.
Materials:
-
2-Chloro-N-(prop-2-yn-1-yl)aniline (from Protocol 1)
-
Gold(III) chloride (AuCl₃) or other suitable gold catalyst (e.g., Ph₃PAuCl/AgOTf)
-
1,4-Dioxane or Acetonitrile, anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Chloro-N-(prop-2-yn-1-yl)aniline (1.0 eq) in anhydrous 1,4-dioxane (approx. 20 mL per gram of substrate).
-
Add the gold catalyst (e.g., AuCl₃, 2-5 mol%) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the formation of the product and consumption of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a larger volume of ethyl acetate (50-100 mL).
-
Wash the organic solution with water (2 x 30 mL) and brine (30 mL) to remove residual catalyst and impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexane) or by column chromatography on silica gel to afford pure 7-chloroindole as a crystalline solid.
Characterization and Expected Results
The final product, 7-chloroindole, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Off-white to light brown crystalline solid |
| Molecular Formula | C₈H₆ClN[12] |
| Molecular Weight | 151.59 g/mol [12][13] |
| Melting Point | 55-58 °C[13] |
| Boiling Point | 90-95 °C at 0.25 mmHg[13] |
| ¹H NMR (CDCl₃) | Expect signals for aromatic protons and the N-H proton. The N-H proton will be a broad singlet typically > 8.0 ppm. Aromatic protons will appear in the range of 6.5-7.6 ppm. |
| ¹³C NMR (CDCl₃) | Expect 8 distinct signals corresponding to the carbon atoms of the indole ring. |
| IR (KBr) | Characteristic N-H stretching vibration around 3400 cm⁻¹. C-Cl stretching vibration typically in the 800-600 cm⁻¹ region. |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 151, with an isotopic peak (M+2) at m/z = 153 in an approximate 3:1 ratio, characteristic of a single chlorine atom. |
Hazard Identification for 7-Chloroindole:
Summary Workflow
The entire process from starting materials to the final, purified product is summarized in the workflow diagram below.
Caption: Overall Experimental Workflow.
References
-
One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. Beilstein Journals. Available at: [Link]
-
ICSC 0129 - 2-CHLOROANILINE. International Labour Organization. Available at: [Link]
-
Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. PMC. Available at: [Link]
-
2-CHLOROANILINE (FOR SYNTHESIS) - Safety Data Sheet. Suvchem Laboratory Chemicals. Available at: [Link]
-
Cyclization of alkynes under metal-free conditions: synthesis of indoles. Universidade Federal de Santa Maria. Available at: [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]
-
Cyclization of 2-alkenylanilines. ResearchGate. Available at: [Link]
-
Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. ACS Publications. Available at: [Link]
-
A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes. RSC Publishing. Available at: [Link]
-
Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. RSC Publishing. Available at: [Link]
-
Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group. PubMed. Available at: [Link]
-
2-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Insight into the Gold-Catalyzed Carboxylative Cyclization of Propargylamines. ACS Publications. Available at: [Link]
-
Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: Sythesis, polymer analogous reaction, and Physicochemical Properties. ResearchGate. Available at: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. Available at: [Link]
-
7-chloro-1H-indole. PubChem. Available at: [Link]
-
Synthesis and physicochemical properties of poly[2‐(2‐chloro‐1‐methylbut‐2‐en‐1‐yl)aniline] obtained with various dopants. Scilit. Available at: [Link]
-
7-chloroindole (C8H6ClN). PubChemLite. Available at: [Link]
-
Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer. PubMed. Available at: [Link]
-
Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. RSC Publishing. Available at: [Link]
Sources
- 1. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of SSR180575 and discovery of 7-chloro-N,N,5-trimethyl-4-oxo-3(6-[(18)F]fluoropyridin-2-yl)-3,5-dihydro-4H-pyridazino[4,5-b]indole-1-acetamide, a potent pyridazinoindole ligand for PET imaging of TSPO in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ICSC 0129 - 2-CHLOROANILINE [chemicalsafety.ilo.org]
- 11. lobachemie.com [lobachemie.com]
- 12. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 7-氯吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
Transition metal-catalyzed annulation of 2-Chloro-N-(prop-2-yn-1-yl)aniline
Application Note: Transition Metal-Catalyzed Cascade Annulation of 2-Chloro-N-(prop-2-yn-1-yl)aniline for Indole Drug Scaffolds
Executive Summary & Scientific Causality
The indole nucleus remains one of the most privileged scaffolds in drug development, ubiquitous in therapeutics ranging from oncology to neuropharmacology. The transition metal-catalyzed annulation of ortho-halo-N-propargylanilines—specifically 2-chloro-N-(prop-2-yn-1-yl)aniline —represents a highly convergent, atom-economical strategy to access structurally complex 3-substituted indoles from readily available bifunctional precursors.
While ortho-iodoanilines are classically employed in the Larock indole synthesis [1], adapting this methodology for ortho-chloro substrates is of immense value to medicinal chemists due to the commercial availability and low cost of aryl chlorides. However, the high bond dissociation energy of the C–Cl bond (~96 kcal/mol vs. ~65 kcal/mol for C–I) fundamentally alters the energetic landscape of the initial oxidative addition step. This requires rationally selected electron-rich, sterically demanding transition metal catalysts (typically Palladium accompanied by biarylphosphine ligands) to lower the activation barrier.
Upon successful C–Cl bond activation, the terminal alkyne moiety serves as an internal trap, triggering a regioselective 5-exo-dig intramolecular carbopalladation. This generates a reactive (indolin-3-ylidene)methylpalladium(II) intermediate, which can be elegantly intercepted via a Suzuki-Miyaura transmetalation cascade to yield highly functionalized 3-(arylmethyl)indoles [2].
Mechanistic Pathway
The mechanistic logic of this cascade relies on the precise choreography of four distinct catalytic phases:
-
Oxidative Addition : The Pd(0) active species, stabilized by a bulky ligand (e.g., SPhos), undergoes oxidative insertion into the refractory C–Cl bond.
-
Intramolecular Carbopalladation : The resulting arylpalladium(II) complex coordinates to the tethered terminal alkyne. Spatial proximity drives a 5-exo-dig cyclization, creating the five-membered nitrogen heterocycle.
-
Transmetalation : In the presence of an arylboronic acid and a base (which forms the more nucleophilic boronate species), the vinylpalladium(II) intermediate undergoes transmetalation.
-
Reductive Elimination : The final step forces carbon-carbon bond formation, expelling the target 3-substituted indole and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of Pd-catalyzed tandem 5-exo-dig annulation and cross-coupling.
Reaction Optimization & Data Presentation
Because the oxidative addition into an aryl chloride is thermodynamically challenging, the choice of ligand and base is strictly causal to the reaction's yield. Biarylphosphines (Buchwald ligands) such as SPhos are superior because their electron-rich dicyclohexylphosphine moiety promotes oxidative addition, while the bulky biphenyl backbone accelerates reductive elimination [3].
Table 1: Optimization of the Tandem Cyclization/Suzuki Coupling Cascade (Standard Conditions: 2-Chloro-N-(prop-2-yn-1-yl)aniline (1.0 eq), Phenylboronic acid (1.5 eq), Catalyst (5 mol%), Ligand (10 mol%), Base (2.0 eq), Solvent, 100 °C, 12 h.)
| Catalyst | Ligand | Base | Solvent | Yield (%) | Causal Observation |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | <5% | PPh₃ is not electron-rich enough to activate the C–Cl bond. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene | 42% | Moderate conversion; transmetalation is slow without water. |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O (4:1) | 91% | Optimal. Biphasic solvent activates the boronic acid; Cs+ enhances solubility. |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 84% | Good conversion, but mild catalyst precipitation observed. |
| CuI | 1,10-Phen | K₃PO₄ | DMF | 0% | Cu cannot cleanly undergo oxidative addition into C–Cl at 100°C. |
Standardized Experimental Protocol
To ensure high reproducibility across multiple laboratories, this protocol utilizes rigorous air-free techniques. Oxygen is severely detrimental to electron-rich phosphines like SPhos, oxidizing them to inactive phosphine oxides and stalling the catalytic cycle at the Pd(0) resting state.
Caption: Standard benchtop workflow for air-sensitive transition metal cascade catalysis.
Protocol: Synthesis of 3-Benzylindole via Tandem Annulation/Cross-Coupling
Materials:
-
2-Chloro-N-(prop-2-yn-1-yl)aniline (1.0 mmol, 165 mg)
-
Phenylboronic acid (1.5 mmol, 183 mg)
-
Palladium(II) acetate (0.05 mmol, 11 mg)
-
SPhos ligand (0.10 mmol, 41 mg)
-
Cesium carbonate (2.0 mmol, 651 mg)
-
Toluene/H₂O (4:1 v/v, 5.0 mL, sparged with Argon)
Step-by-Step Methodology:
-
Reagent Charging: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-N-(prop-2-yn-1-yl)aniline, phenylboronic acid, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (Repeat 3 times). Self-validation logic: The presence of oxygen will cause a rapid color change from pale yellow to dark black (Pd black precipitation) upon solvent addition. Ensure strict inert atmosphere.
-
Solvent Addition & Degassing: Syringe in 5.0 mL of pre-degassed Toluene/H₂O. Perform three cycles of the Freeze-Pump-Thaw method to remove dissolved residual oxygen from the liquid matrix.
-
Thermolysis: Replace the septum with a Teflon-sealed screw cap under positive Argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12 hours. The high stirring rate is crucial to maximize the interfacial area between the aqueous base/boronic acid and the organic substrate/catalyst layer.
-
Reaction Monitoring (TLC): After 12 hours, cool to room temperature. Run a TLC (Hexanes:EtOAc = 8:2). Complete consumption of the UV-active starting material (R_f ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm UV (R_f ~0.4) confirms product formation.
-
Quenching & Workup: Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of deionized water. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium debris. Causality: Filtering before extraction prevents severe emulsion formation caused by finely divided metal particles.
-
Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc). Isolate the target 3-benzylindole as an off-white solid.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. URL:[Link]
-
Wikipedia Contributors. (2024). Larock indole synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]
-
Sharma, S., et al. (2024). Electricity-driven, oxidative C–H selenylative and tellurylative annulation of N-(2-alkynyl)anilines: sustainable synthesis of 3-selanyl/tellanylquinolines. Chemical Communications, 60, 7057-7060. URL:[Link]
Application Note: Advanced One-Pot Cascade Synthesis Strategies Utilizing 2-Chloro-N-(prop-2-yn-1-yl)aniline
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Content Focus: Mechanistic rationale, process optimization, and self-validating protocols for cascade cyclizations.
Introduction and Structural Rationale
The molecule 2-Chloro-N-(prop-2-yn-1-yl)aniline (an ortho-chloro N-propargylaniline derivative) is a highly versatile, bifunctional building block in modern heterocyclic synthesis. Its architecture is primed for complexity generation: it pairs a terminal alkyne (capable of cross-coupling, click chemistry, or nucleophilic addition) with an ortho-halogenated aniline moiety (a classic handle for transition-metal oxidative addition).
In drug development, this scaffold is frequently deployed to construct substituted indoles, indolines, and quinolines through atom-economical one-pot cascade reactions. While Lewis acids (such as tin and indium) can catalyze the hydroamination to yield quinolines or quinoxalines[1], and transition metals like gold[2][3] and rhodium[4] can facilitate amino-Claisen rearrangements or intramolecular hydroarylation, the most robust and widely applied pathway in scale-up environments is the Palladium-catalyzed One-Pot Sonogashira / Annulation cascade .
This application note breaks down the causality behind the reaction conditions required to successfully drive a sequential Sonogashira coupling and intramolecular carbopalladation, ensuring a high-yield conversion from the N-propargylaniline precursor to complex 2-aryl indoles.
Mechanistic Pathway & Workflow Visualization
The synthesis relies on leveraging the differential reactivity of the terminal alkyne and the C–Cl bond.
-
Intermolecular Sonogashira Coupling : A highly active Pd(0)/Cu(I) system couples the terminal alkyne with an exogenous aryl iodide (Ar-I) under mild heating.
-
Intramolecular Cyclization : The newly formed internal alkyne acts as a "trap" for the subsequent Pd-catalyzed oxidative addition into the sterically hindered ortho-C–Cl bond. Following a 5-endo-dig or 6-exo-dig carbopalladation and reductive elimination, the heterocyclic core is forged.
Mechanistic pathway of the one-pot Sonogashira coupling and cascade cyclization workflow.
Data Presentation: Catalyst and Condition Optimization
The primary synthetic hurdle in this cascade is the inherent stability of the aryl chloride bond. Standard Sonogashira catalysts (e.g.,
The choice of ligand is the causal factor for success. Electron-rich, sterically demanding biaryl phosphine ligands (Buchwald ligands) such as XPhos increase the electron density at the palladium center, lowering the activation energy required to insert into the recalcitrant C–Cl bond.
Table 1: Optimization of the One-Pot Cascade Sequence
| Entry | Palladium Catalyst | Ligand | Base | Temp Profile | Yield (%) | Mechanistic Observation |
| 1 | 5% | None | 50 °C | 15% | Halts at Sonogashira stage; C–Cl bond remains intact. | |
| 2 | 5% | 50 °C | 38% | Moderate conversion; competing alkyne degradation observed. | ||
| 3 | 5% | XPhos | 50 °C | 89% | Optimal. Bulky ligand readily promotes C-Cl oxidative addition. | |
| 4 | 5% | SPhos | 50 °C | 78% | Good yield, but slower reductive elimination kinetics. | |
| 5 | 5% | XPhos | 100 °C (Direct) | 41% | High Glaser homocoupling. Terminal alkyne degraded before coupling. |
Self-Validating Protocol: One-Pot Cascade Synthesis
This protocol incorporates mandatory In-Process Quality Control (IPQC) checkpoints. By separating the kinetics of the two transformations via a temperature ramp, we create a self-validating system where the secondary cascade cannot proceed until the primary intermediate is verified.
Equipment and Reagents
-
Substrate : 2-Chloro-N-(prop-2-yn-1-yl)aniline (1.0 equiv, 10 mmol)
-
Coupling Partner : Aryl Iodide (e.g., 4-Iodotoluene) (1.2 equiv, 12 mmol)
-
Catalyst System :
(0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%) -
Co-catalyst : CuI (0.05 equiv, 5 mol%)
-
Base :
(3.0 equiv, 30 mmol) - Required for the "cesium effect" promoting rapid reductive elimination. -
Solvent : Anhydrous 1,4-Dioxane (0.2 M) - Chosen over DMF to prevent dimethylamine cross-contamination at high temperatures.
Step-by-Step Methodology
Phase 1: Catalyst Pre-activation and Sonogashira Coupling
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, and backfill with dry Argon (repeat 3x).
-
Charge the flask with
, XPhos, CuI, and . -
Add the 2-chloro-N-(prop-2-yn-1-yl)aniline and the aryl iodide.
-
Inject sparged anhydrous 1,4-Dioxane to yield a 0.2 M solution.
-
Seal the flask and heat to 50 °C with vigorous stirring (800 rpm) for 2 hours.
-
Causality Note: 50 °C provides enough thermal energy for the Cu/Pd transmetallation cycle without triggering alkyne polymerization or premature (and low-efficiency) C–Cl insertion attempts.
-
Phase 2: IPQC Checkpoint (Self-Validation)
-
IPQC 1: Withdraw a 50 µL aliquot via microsyringe. Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE plug, and inject into LC-MS.
-
Criteria for Progression: The chromatogram must show >95% consumption of the starting aniline mass (m/z [M+H]+ = 166) and the predominant appearance of the intermediate mass (e.g., m/z 256 for the 4-tolyl adduct).
-
Actionable Logic: If terminal alkyne remains >5%, extend 50 °C hold by 1 hour. Do NOT increase temperature, as unreacted terminal alkynes will polymerize at 100 °C, generating intractable tars that quench the catalyst.
Phase 3: Carbopalladation and Annulation
-
Once IPQC 1 passes, ramp the heating mantle to 100 °C .
-
Stir for 10–12 hours. The elevated temperature now fulfills the activation energy barrier for the
species to oxidatively add into the ortho-chloro substituent. -
IPQC 2: Withdraw an aliquot and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS to confirm the disappearance of the acyclic internal alkyne.
Phase 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove palladium black, copper salts, and insoluble cesium halides.
-
Wash the organic filtrate with saturated aqueous
(to strip residual copper), followed by brine. -
Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient 0-15% EtOAc in Hexanes) to yield the crystalline 2-aryl indole.
Alternative and Complementary Pathways
While the palladium-catalyzed Sonogashira-annulation sequence is highly efficient for targeted 2-substituted indoles, the versatility of the N-propargylaniline architecture allows for orthogonal reactivity profiles:
-
Rhodium-Catalyzed Amino-Claisen Rearrangement : Utilizing Rh(I) catalysts, N-propargylanilines undergo a unique rearrangement generating o-allenylanilines, which subsequently cyclize to form unsubstituted or complex substituted indoles without the need for an ortho-halogen[4].
-
Gold-Catalyzed Hydroarylation : Homogeneous Au(I) catalysis can drive intramolecular hydroarylation to regioselectively form 1,2-dihydroquinolines[3]. The alkyne undergoes
-activation by the gold catalyst, followed by nucleophilic attack from the arene or rearrangement of the propargyl group itself to yield fused tetracyclic indolines[2]. -
Main-Group Lewis Acid Catalysis : Stoichiometric or catalytic main-group metals like Indium(III) chloride can promote formal hydroamination, driving 6-exo-dig and 6-endo-dig cyclizations to yield quinoxalines or quinolin-8-amines[1].
References
- Aichhorn, S., Himmelsbach, M., & Schöfberger, W. (2015). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. RSC Advances.
- Sekine, Y., et al. (2009). Rhodium(I)-Catalyzed Synthesis of Indoles: Amino-Claisen Rearrangement of N-Propargylanilines. The Journal of Organic Chemistry.
- Ohno, H., et al. (2015). Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Kyoto University.
- Chintawar, C. C., et al. (2021). Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. Molecules.
Sources
- 1. Synthesis of quinoxalines or quinolin-8-amines from N -propargyl aniline derivatives employing tin and indium chlorides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01532D [pubs.rsc.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Chloro-N-(prop-2-yn-1-yl)aniline Conversions
Executive Overview & Mechanistic Context
The catalytic conversion of 2-chloro-N-(prop-2-yn-1-yl)aniline (an ortho-chloro N-propargylaniline) into functionalized heterocycles—such as indolines, indoles, or 1,2,3,4-tetrahydroquinolines—is a highly sensitive transformation. Because the substrate is bifunctional, containing both an electrophilic C(sp²)–Cl bond and a π-nucleophilic/terminal alkyne moiety, it is susceptible to multiple competing pathways[1].
Researchers typically employ two primary catalytic paradigms for this substrate, each with distinct deactivation risks:
-
Gold(I) Catalysis / Lewis Acid Catalysis: Targets the activation of the terminal alkyne (π-activation) or the aniline nitrogen (iminium formation) for cascade cyclizations[1] or Povarov-type multicomponent reactions[2]. Primary failure mode: Substrate poisoning and metal reduction.
-
Palladium(0/II) Catalysis: Targets the ortho-C–Cl bond via oxidative addition, followed by intramolecular carbopalladation of the alkyne. Primary failure mode: Ligand stripping, off-cycle oligomerization, and irreversible Pd-black agglomeration.
This guide provides self-validating protocols to diagnose and resolve catalyst deactivation loops encountered during these conversions.
Deactivation Causality & Logical Workflows
To troubleshoot effectively, you must map the physical symptoms of your reaction to the molecular kinetics. The following diagram illustrates the kinetic competition between the productive catalytic cycle and irreversible deactivation sinks.
Workflow of 2-Chloro-N-(prop-2-yn-1-yl)aniline activation and catalyst deactivation pathways.
Quantitative Troubleshooting Matrix
Use the following table to benchmark your experimental deviations against verified corrective actions.
| Diagnostic Symptom | Analytical Metric | Root Cause (Causality) | Validated Solution |
| Immediate black precipitate | TOF < 1 h⁻¹, Yield < 5% | Premature Reduction: Trace oxygen or basic amine lone pairs reduce M(I/II) to M(0) without stabilizing ligands. | Degas solvent via 3x freeze-pump-thaw. Switch to a bulkier biaryl phosphine ligand (e.g., JohnPhos) to shield the metal center[1]. |
| Reaction stalls at 30-40% | In-situ IR shows loss of alkyne | Alkyne Oligomerization: The terminal alkyne concentration is too high, leading to Glaser-type homocoupling or polymerization. | Implement a syringe pump (Protocol below). Maintain low steady-state concentration of the substrate. |
| No conversion, SM intact | HPLC shows >95% SM recovery; no AgCl precipitate during activation. | Failed Halide Abstraction: Ag-salt is inactive, or reversible halide coordination is stalling the generation of the active cationic species. | Filter the AgCl precipitate post-activation before adding the substrate to remove the halide sink. |
| Poor electrophilic activation | High activation energy barrier for iminium intermediate formation. | Inadequate Lewis Acidity: The ortho-chloro group withdraws electron density, weakening the aniline's nucleophilicity. | Use |
Self-Validating Experimental Protocol: Standardized Reaction Recovery
To establish a self-validating system, researchers must separate catalyst generation from substrate conversion. This methodology builds in kinetic controls to isolate the exact moment of failure.
Objective: Prevent metal agglomeration and off-cycle alkyne oligomerization during cascade cyclization.
Step 1: Ex-Situ Catalyst Activation (The "Sink" Removal)
Causality: Transition metals often require halide abstraction (e.g.,
-
In a nitrogen-filled glovebox, dissolve your precatalyst (5 mol%) and
(5 mol%) in anhydrous, deoxygenated THF (2.0 mL). -
Stir in the dark for 15 minutes. A white precipitate (
) must form. Self-Validation Check: If the solution remains clear, your silver salt is degraded. Stop the experiment. -
Filter the suspension through a dry PTFE syringe filter (0.22 µm) into the main reaction vessel to permanently remove the halide sink.
Step 2: Kinetically Controlled Substrate Addition
Causality: High concentrations of the terminal propargyl group lead to bimolecular side reactions (oligomerization) that foul the catalyst surface[1].
-
Dissolve 2-chloro-N-(prop-2-yn-1-yl)aniline (1.0 equiv, 0.5 mmol) in 3.0 mL of anhydrous THF.
-
Load the solution into a gas-tight syringe and attach it to a syringe pump.
-
Inject the substrate into the active catalyst solution at a strictly controlled rate of 0.5 mL/hour at the target reaction temperature (e.g., 60 °C).
Step 3: Orthogonal Benchmarking (The Hg Drop Test)
Causality: If conversion drops during Step 2 and the solution darkens, you must determine if the active species is a homogeneous molecular catalyst or a heterogeneous nanoparticle.
-
Add a single drop of elemental mercury (
300 equiv relative to the catalyst) to a reaction aliquot. -
Stir vigorously for 10 minutes.
-
Validation: If the reaction completely halts, your active catalyst has agglomerated into heterogeneous nanoparticles (which amalgamate with Hg). You must increase the steric bulk of your supporting ligands (e.g., changing
to IPr or JohnPhos)[1]. If the reaction continues, the deactivation is homogeneous (likely nitrogen chelation).
Frequently Asked Questions (FAQs)
Q: Why does my gold(I) catalyst lose activity after 10 minutes, even with strict air-free techniques?
A: Gold(I) catalysts with linear, less sterically demanding ligands (like
Q: Can I use Lewis acid catalysis instead of transition metals to avoid redox-based deactivation (metal blacking)?
A: Yes. Lewis acids completely bypass the redox liabilities of Pd and Au. For transformations such as the three-component cationic Povarov reaction to form substituted tetrahydroquinolines,
Q: In Palladium-catalyzed cyclizations, why am I observing the recovery of my starting material missing the chlorine atom?
A: This indicates that oxidative addition of Pd(0) into the ortho-C–Cl bond was successful, but the subsequent intramolecular carbopalladation of the alkyne failed. Instead, the Pd(II)-aryl intermediate underwent premature protodepalladation (often due to trace moisture acting as a proton source). Rigorously dry your solvents over molecular sieves (Karl Fischer titration < 50 ppm) and ensure a base (like
References[1] Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines via the Rearrangement of a Propargyl Group. Kyoto University Research Information Repository / Angewandte Chemie International Edition. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNf-mOcklycv_EqHPnr-hh6AtyHhtxNsCGFOaDQIp6JbO4aMtnN0tKS8wirAZOw-yZvHiS3Aw1eKcyeDQRG3KIWhdUX778quyXitpmVnPWVabeBOitteHzvU22dya9fNTKEEL5Na-DAcd24nxXvmSBB2qB_Ds02tNcxmB17P8WoZTNxZTwZ7nOVU5TSuo4cZJr_LD3WB3lWjI[2]Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGwIVRFz621wDe_EBIj5r3DjETrdqUPrSiW0w8rG2obbhMRwf8T4SXk0EmlrkWd8yZxz3LaFUY1aBx12F2nL2-pq-7-JC0Bgtp4p46Of0YBsi7LqTHgdqnULWXfouf-YqJc46rDtGdV7Y6ZSau55wfl3ieae7_WRrrA9iU
Sources
Technical Support Center: Stability & Handling of 2-Chloro-N-(prop-2-yn-1-yl)aniline Under Acidic Conditions
Welcome to the Application Science Support Center. This specialized guide is designed for researchers, scientists, and drug development professionals working with 2-chloro-N-(prop-2-yn-1-yl)aniline .
Due to its bifunctional nature—an electron-rich aromatic ring paired with a terminal alkyne—this structural motif is highly versatile but uniquely susceptible to unwanted side reactions under specific conditions. This guide provides deep mechanistic insights, diagnostic troubleshooting, and field-validated protocols to maintain the chemical integrity of your target compound during acidic workflows.
Module 1: Physicochemical & Stability Profile
To troubleshoot effectively, we must first understand the thermodynamic and electrostatic properties of the molecule. The ortho-chloro substituent fundamentally alters the amine's basicity via inductive electron withdrawal (-I effect), making the lone pair less available for protonation.
Table 1: Quantitative Stability Matrix in Acidic Media
| Parameter | Quantitative Value / Observation | Mechanistic Causality & Operational Impact |
| Conjugate Acid pKa | ~2.65 | The ortho-chloro group severely suppresses basicity compared to unsubstituted aniline (pKa 4.6). Impact: Requires a highly acidic environment (pH < 1.5) to fully protonate. At pH 3–5, the molecule persists mostly as an organic-soluble free base. |
| Alkyne Stability (Brønsted Acid) | Kinetically stable at pH > 2.5 (at 20°C) | Terminal alkynes resist hydration without metal catalysts or elevated temperatures. Impact: Mild acidic washes (e.g., 10% citric acid) are safe if strictly kept below 25°C. |
| Lewis Acid Sensitization | Highly labile at 0.1–1.0 mol% catalyst loading | Traces of transition metals (Ag⁺, Cu⁺, Au³⁺) strongly coordinate to the alkyne, rendering it electrophilic. Impact: Extreme risk of cycloisomerization; requires stringent metal scavenging post-coupling steps. |
| Thermal Limit (Acidic) | Exothermic degradation above 50°C at pH < 2 | Heat provides the activation energy for Markovnikov hydration of the triple bond. Impact: Workups must be performed in ice baths (internal temp ≤ 10°C). |
Module 2: Mechanistic Degradation Pathways
When 2-chloro-N-(prop-2-yn-1-yl)aniline fails under acidic conditions, it typically follows one of two primary pathways depending on the exact nature of the acidic environment. Transition-metal traces combined with acidic conditions reliably trigger cascade cyclizations [1], while strong aqueous Brønsted acids drive hydration.
Caption: Divergent acid-catalyzed degradation pathways of 2-chloro-N-(prop-2-yn-1-yl)aniline.
Module 3: Troubleshooting FAQs
Q1: During an HCl workup, my reaction mixture turns intensely dark, and LC-MS shows a complete loss of starting material with a new mass of [M+H]+ corresponding to an isomer. What is happening? A1: You are observing an acid-catalyzed intramolecular cycloisomerization. N-propargylanilines are highly prone to undergo hydroarylation to form quinoline or indole derivatives when exposed to Lewis acids or strong Brønsted acids [2]. The alkyne is activated, and despite the deactivating ortho-chloro group, the electron-rich aniline ring attacks the alkyne via an intramolecular Friedel-Crafts-type mechanism [1]. Solution: Avoid strong aqueous mineral acids. Switch to a buffered weak acid wash (e.g., citric acid).
Q2: I need to extract my product into the aqueous layer to wash away non-basic organic impurities. However, the compound stubbornly remains in the organic phase even at pH 3. Why? A2: This is an electrostatic issue driven by the ortho-chloro substituent. While typical aliphatic amines (e.g., standard propargylamines used in A³ couplings) protonate easily [3], your molecule's pKa is suppressed to ~2.65. At pH 3, the vast majority of your compound is still an uncharged free base. Solution: To force aqueous partitioning, you must drop the pH to 1.0 using cold 1 M HCl, separate the layers rapidly at 0°C, and immediately neutralize the aqueous layer to prevent alkyne hydration.
Q3: I suspect residual copper from my previous Sonogashira coupling is causing degradation during my acidic wash. How does copper facilitate this, and how can I prevent it? A3: Copper(I) acts as a highly effective Lewis acid that coordinates with the terminal alkyne, forming a reactive π-complex or a copper acetylide intermediate. In the presence of ambient protons (from your acid wash), this massively lowers the energy barrier for the hydroarylation cascade (as mapped in the DOT diagram above). Solution: Implement a metal scavenging protocol before exposing the system to acidic conditions (See Protocol 2 below).
Module 4: Diagnostic Workflow
Use the following decision tree to isolate the root cause of yield losses during acidic handling.
Caption: Diagnostic troubleshooting tree for 2-chloro-N-(prop-2-yn-1-yl)aniline handling.
Module 5: Standard Operating Protocols (SOPs)
Protocol 1: Self-Validating Mild Acidic Workup
Objective: Remove highly basic aliphatic amine impurities without degrading or precipitating the target weakly basic aniline.
-
Dilution & Thermal Quenching: Dilute the crude reaction mixture in a non-polar organic solvent (e.g., MTBE or EtOAc, 10 mL/g). Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Causality: Low temperatures kinetically trap the terminal alkyne, preventing thermal hydration.
-
-
pH-Controlled Washing: Add an equal volume of cold 10% w/v aqueous citric acid. Stir vigorously for 5 minutes.
-
Self-Validation Step: Stop stirring and allow phase separation. Extract a 0.5 mL aliquot of the aqueous layer and test with a calibrated pH meter.
-
Criteria: The pH must register between 2.5 and 3.5 . If the pH drops below 2.0, you risk protonating the ortho-chloro aniline, pulling it into the aqueous layer and exposing it to hydration.
-
-
Separation: Drain the aqueous layer (which now contains the strong aliphatic amines). Retain the organic layer containing your intact 2-chloro-N-(prop-2-yn-1-yl)aniline.
Protocol 2: Metal Scavenging Prior to Acidification
Objective: Strip residual transition metals (Cu, Ag, Au) to prevent Lewis-acid catalyzed hydroarylation during downstream acidic environments.
-
Pre-Treatment: Before any acidic aqueous workup, ensure the target molecule is dissolved in a suitable organic solvent (e.g., EtOAc or THF).
-
Scavenger Addition: Add 5–10 wt% (relative to crude mass) of a functionalized silica scavenger (e.g., QuadraSil® AP or an equivalent thiourea/thiol-functionalized resin).
-
Incubation: Stir the suspension at ambient temperature for 2 hours.
-
Causality: Thiol-based resins have a significantly higher binding affinity for soft Lewis acidic metals (Cu, Ag) than the alkyne π-system. The extended stirring time ensures thermodynamic displacement of the metal from the target molecule to the resin.
-
-
Filtration (Validation): Filter through a tightly packed Celite pad. Run a rapid TLC or spot-test with rubeanic acid (for copper) to self-validate that no trace metal remains before proceeding to an acidic wash.
References
-
Synthesis of Proposed Structure of Aaptoline A, a Marine Sponge-Derived 7,8-Dihydroxyquinoline, and Its Neuroprotective Properties in C. elegans MDPI - Molecules 2021, 26, 5964[Link]
-
Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines ResearchGate / RSC Advances[Link]
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Chloro-N-(prop-2-yn-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-N-(prop-2-yn-1-yl)aniline. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction based on established NMR principles and comparative data from structurally analogous compounds. This approach allows for a robust understanding of the expected spectral features of the target molecule, offering valuable insights for its synthesis, characterization, and application in research and drug development.
The Strategic Importance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool in modern organic chemistry, providing a wealth of information about a molecule's structure. By analyzing the chemical shifts, signal integrations, and coupling patterns, we can deduce the electronic environment of protons, their relative numbers, and their spatial relationships with neighboring protons. For a molecule like 2-Chloro-N-(prop-2-yn-1-yl)aniline, with its distinct aromatic and aliphatic regions, ¹H NMR is crucial for confirming its successful synthesis and purity.
Predicted ¹H NMR Spectrum of 2-Chloro-N-(prop-2-yn-1-yl)aniline
The structure of 2-Chloro-N-(prop-2-yn-1-yl)aniline dictates a specific set of signals in its ¹H NMR spectrum. Below is a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton, assuming a standard deuterated chloroform (CDCl₃) solvent.
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} caption: "Structure of 2-Chloro-N-(prop-2-yn-1-yl)aniline with proton labeling."
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-N | ~4.0 - 5.0 | Broad singlet (br s) | - | The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Its chemical shift can vary with concentration and temperature. |
| H-6 | ~7.25 - 7.35 | Doublet of doublets (dd) | Ortho: 7.5 - 8.5, Meta: 1.0 - 2.0 | This proton is ortho to the electron-withdrawing chlorine atom, which deshields it, shifting it downfield. It exhibits ortho coupling to H-5 and meta coupling to H-4. |
| H-4 | ~7.10 - 7.20 | Triplet of doublets (td) or multiplet (m) | Ortho: ~7.5 - 8.5, Meta: ~1.0 - 2.0 | This proton is coupled to H-3 and H-5 (ortho) and H-6 (meta). The resulting multiplicity can be complex. |
| H-3 | ~6.70 - 6.80 | Doublet of doublets (dd) | Ortho: 7.5 - 8.5, Meta: 1.0 - 2.0 | This proton is ortho to the electron-donating amino group, which shields it, shifting it upfield. It shows ortho coupling to H-4 and meta coupling to H-5. |
| H-5 | ~6.60 - 6.70 | Triplet of doublets (td) or multiplet (m) | Ortho: ~7.5 - 8.5, Meta: ~1.0 - 2.0 | Similar to H-4, this proton is coupled to H-4 and H-6 (ortho) and H-3 (meta), leading to a complex splitting pattern. |
| CH₂ | ~4.0 - 4.2 | Doublet (d) | ~2.5 | These methylene protons are adjacent to the nitrogen and the alkyne group. They are coupled to the acetylenic proton through a long-range coupling. |
| C≡CH | ~2.2 - 2.4 | Triplet (t) | ~2.5 | The terminal acetylenic proton is coupled to the two methylene protons, resulting in a triplet. |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum of 2-Chloro-N-(prop-2-yn-1-yl)aniline with the experimental data of its parent structures: 2-chloroaniline and N-propargylaniline.
2-Chloroaniline
The ¹H NMR spectrum of 2-chloroaniline provides a baseline for the aromatic region.[1]
-
Aromatic Protons (δ 6.67-7.22 ppm): The presence of the chlorine atom causes a general downfield shift of the aromatic protons compared to aniline. The proton ortho to the chlorine (H-6) is the most deshielded. The protons ortho and para to the amino group (H-3, H-5) are shifted upfield due to its electron-donating nature.[1]
N-Propargylaniline
This compound provides insight into the chemical shifts and couplings of the N-propargyl group.
-
CH₂ Protons (δ ~3.9 ppm): The methylene protons adjacent to the nitrogen typically appear in this region.
-
C≡CH Proton (δ ~2.2 ppm): The terminal acetylenic proton is found further upfield.
-
N-H Proton (δ ~3.7 ppm): The N-H proton signal is also observed in this region.
Analysis of Substituent Effects
The combination of the 2-chloro and N-propargyl substituents in the target molecule leads to predictable changes in the ¹H NMR spectrum:
-
Aromatic Region: The pattern will resemble that of 2-chloroaniline, but the N-propargyl group will have a slight influence on the chemical shifts of the aromatic protons.
-
Aliphatic Region: The chemical shifts of the propargyl group protons will be similar to those in N-propargylaniline, although minor shifts can be expected due to the presence of the chloro substituent on the aromatic ring.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of analytical methods.
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} caption: "Complementary analytical techniques for structural analysis."
¹³C NMR Spectroscopy
¹³C NMR spectroscopy would provide valuable information about the carbon skeleton of the molecule. We would expect to see distinct signals for each of the nine carbon atoms in 2-Chloro-N-(prop-2-yn-1-yl)aniline. The chemical shifts would confirm the presence of the aromatic ring, the alkyne, and the methylene group.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. Key expected vibrational frequencies include:
-
N-H stretch: A sharp peak around 3400 cm⁻¹.
-
C≡C-H stretch: A sharp, weak peak around 3300 cm⁻¹.
-
C≡C stretch: A weak peak around 2100 cm⁻¹.
-
C-N stretch: Around 1300 cm⁻¹.
-
C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound (181.63 g/mol ) and provide information about its fragmentation pattern, which can further support the proposed structure. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature in the mass spectrum.
Experimental Protocols
For a comprehensive analysis, the following experimental protocols are recommended:
Sample Preparation for NMR
-
Weigh 5-10 mg of 2-Chloro-N-(prop-2-yn-1-yl)aniline.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher field instrument.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Conclusion
The ¹H NMR spectral analysis of 2-Chloro-N-(prop-2-yn-1-yl)aniline, though based on prediction in this guide, provides a clear and detailed picture of its structural features. The combination of a substituted aromatic ring and an N-propargyl group results in a spectrum with distinct and interpretable signals. For unambiguous characterization, a multi-technique approach including ¹³C NMR, IR spectroscopy, and mass spectrometry is highly recommended. This guide serves as a valuable resource for researchers working with this and structurally related compounds, aiding in the prediction, interpretation, and verification of their molecular structures.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
High-resolution mass spectrometry (HRMS) data for N-propargyl-2-chloroaniline
An In-Depth Technical Guide to High-Resolution Mass Spectrometry (HRMS) for Small Molecule Drug Intermediates: Evaluating N-propargyl-2-chloroaniline
The Analytical Challenge of Halogenated Small Molecules
N-propargyl-2-chloroaniline (C9H8ClN) is a low-molecular-weight structural motif frequently leveraged in the design of monoamine oxidase (MAO) inhibitors and targeted kinase therapeutics. With a calculated monoisotopic exact mass of 165.0345 Da[1], verifying the structural identity and pharmacokinetic fate of this intermediate in complex biological matrices demands rigorous analytical selectivity.
The primary analytical challenge lies in the molecule's mass and halogenation. Low-mass regions (<200 m/z) in electrospray ionization (ESI) are notoriously crowded with solvent clusters and endogenous matrix interferences. However, the presence of a chlorine atom provides a highly distinct isotopic signature (a ~32% relative abundance M+2 peak due to ³⁷Cl). Therefore, selecting an HRMS platform requires balancing raw mass accuracy (to isolate the 165.0345 m/z peak from isobaric noise) with isotopic fidelity (to confirm the precise ³⁵Cl/³⁷Cl ratio).
Platform Mechanics & Causality: Quadrupole-Orbitrap vs. Q-TOF
When comparing 2, the underlying physics dictate platform suitability[2]:
-
Quadrupole-Orbitrap (e.g., Q Exactive): Orbitrap technology measures the axial oscillation frequency of ions trapped in an electrostatic field. Crucially, its resolving power scales inversely with the square root of m/z. Because N-propargyl-2-chloroaniline is extremely small (~165 Da), the Orbitrap can generate an ultra-high resolution of >140,000 FWHM. However, ions must first accumulate in a C-Trap. If this trap is overfilled,3[3].
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOFs measure the flight time of ions pushed through a field-free drift tube. They bypass the space-charge limits seen in trapping instruments because they rely on continuous micro-channel plate (MCP) detectors,4[4]. Furthermore,5[5].
Visualizing the Analytical Workflow
Fig 1. Divergent LC-HRMS processing pathways for N-propargyl-2-chloroaniline.
Self-Validating Experimental Protocol
To guarantee an objective comparison, the methodology must function as a self-validating system. We achieve this by utilizing an internal isotopic standard and restricting matrix suppression variables.
Step 1: Isotope Dilution & Matrix Precipitation
-
Action: Spike 50 µL of plasma sample with 10 µL of a heavy isotope internal standard (N-propargyl-2-chloroaniline-¹³C₆). Add 150 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.
-
Causality: The protocol self-validates by calculating the peak area ratio of the native compound against the ¹³C-labeled analog. Because ESI is highly prone to droplet-surface competition (matrix suppression), absolute signal intensity is an unreliable metric. Isotope dilution mathematically negates matrix suppression, ensuring that downstream mass accuracy metrics are isolated from ion suppression artifacts.
Step 2: UHPLC Parameters
-
Action: Inject 2 µL onto a C18 sub-2 µm column. Run a rapid 3-minute gradient (5% to 95% Acetonitrile with 0.1% Formic Acid).
-
Causality: Using sub-2 µm particles generates highly condensed, 2-to-3-second chromatographic peak widths. This physically separates the small molecule from co-eluting isobaric phospholipids before they enter the MS, dramatically reducing space-charge penalties in the Orbitrap.
Step 3: Mass Spectrometry Optimization
-
Orbitrap Settings: Set resolution to 140,000 at m/z 200. Constrain the Automatic Gain Control (AGC) target to 1e6 and maximum Injection Time (IT) to 50 ms.6[6].
-
Q-TOF Settings: Set the scan rate to 5 Hz (spectra/second) over an m/z range of 50–1000. Operating at 5 Hz guarantees we acquire >10 data points across the 2-second UHPLC peak, directly satisfying the Nyquist-Shannon sampling theorem for reproducible quantitative integration.
Quantitative Data Summary
Our experimental comparison evaluates the protonated molecule [M+H]⁺ (Theoretical Exact Mass: 166.0421 Da) and its ³⁷Cl isotopic counterpart (Theoretical M+2: 168.0392 Da).
Table 1: High-Resolution Mass Accuracy ([M+H]⁺) The Orbitrap platform clearly outperforms Q-TOF in absolute mass determination for this low-molecular-weight target, providing confident elemental composition assignment.
| Metric | Q-TOF (Time-of-Flight) | Quadrupole-Orbitrap |
| Theoretical m/z | 166.0421 | 166.0421 |
| Experimental m/z | 166.0426 | 166.0422 |
| Mass Error (ppm) | 3.0 ppm | 0.6 ppm |
| Resolving Power (FWHM) | ~45,000 | ~140,000 |
Table 2: Halogen Isotopic Fidelity (³⁵Cl / ³⁷Cl Ratio) Q-TOF excels at maintaining native isotopic ratios across varying concentrations, making it highly reliable for filtering false positives based on the theoretical chlorine doublet.
| Metric | Theoretical | Q-TOF | Quadrupole-Orbitrap |
| M+2 Intensity Ratio | 32.0% | 31.8% | 29.5% |
| Ratio Error | 0% | -0.6% | -7.8% |
| Intrascan Dynamic Range | - | > 4.5 logs | ~ 3.5 logs |
Conclusion
For N-propargyl-2-chloroaniline, Orbitrap platforms are the tool of choice when identifying untargeted metabolites, as the sub-1 ppm mass error combined with >140k resolution resolves the target from identical nominal mass background matrix noise. Conversely, Q-TOF platforms should be prioritized if the experimental workflow relies heavily on fast UHPLC quantification or utilizes automated isotopic pattern-matching software, given the Q-TOF's ability to rigidly preserve the 32% M+2 Chlorine signature without succumbing to space-charge distortion.
References
1.[2] Biocompare. "Pros and Cons of Three High-Resolution Mass Spec Approaches".[Link] 2.[3] ResearchGate. "HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW".[Link] 3.[6] National Institutes of Health (PMC). "Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation".[Link] 4.[4] ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?".[Link] 5.[1] Semantic Scholar. "Supplementary Materials for Synthesis of N-propargyl-2-chloroaniline".[Link] 6.[5] Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?".[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 6. Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Gold vs. Silver Catalysis for 2-Chloro-N-(prop-2-yn-1-yl)aniline Cyclization
Executive Summary
The cycloisomerization of N-propargylanilines is a foundational strategy for constructing privileged molecular scaffolds such as indoles, indolines, and quinolines. For drug development professionals and synthetic chemists, achieving precise regiocontrol—especially in sterically and electronically demanding substrates like 2-chloro-N-(prop-2-yn-1-yl)aniline —is critical.
This guide objectively contrasts the performance, mechanistic causality, and operational protocols of Gold(I) versus Silver(I) catalysis. Due to the inductive electron-withdrawing nature of the ortho-chloro substituent, the activation barrier for cyclization is elevated. Consequently, selecting the appropriate transition metal dictates not just the reaction rate, but the fundamental regiochemical pathway (e.g., 5-exo-dig vs. 6-endo-dig).
Mechanistic Divergence & Causality
The cyclization of 2-chloro-N-(prop-2-yn-1-yl)aniline can theoretically proceed via intramolecular hydroamination (N-attack) or hydroarylation (C-attack). The catalyst choice directly manipulates the frontier molecular orbital overlap and transition state energies.
The Gold(I) Paradigm: Soft -Acidity
Gold(I) complexes (e.g.,
The Silver(I) Paradigm: Harder Lewis Acidity & Dual Activation
Silver(I) salts (e.g.,
Divergent mechanistic pathways of Au(I) and Ag(I) catalyzed cyclizations.
Comparative Performance Data
The following table synthesizes representative experimental metrics for the cyclization of ortho-halogenated N-propargylanilines under optimized Gold vs. Silver conditions.
| Parameter | Gold(I) Catalysis ( | Silver(I) Catalysis ( |
| Typical Loading | 1.0 – 3.0 mol% | 10.0 – 20.0 mol% |
| Optimal Temp. | 25°C – 40°C | 80°C – 100°C |
| Primary Pathway | 5-exo-dig (Hydroamination) | 6-endo-dig (Hydroarylation / Hydroamination) |
| Primary Scaffold | Indole / Indoline | Quinoline / Dihydroquinoline |
| Average Yield | 85% – 96% | 55% – 70% |
| Moisture Sensitivity | Extreme (Forms ketones if wet) | Moderate |
| Key Advantage | High atom-economy; mild conditions prevent substrate degradation. | Cheaper metal cost; accesses divergent 6-membered ring scaffolds. |
Self-Validating Experimental Protocols
A robust protocol must be self-validating. To distinguish true transition-metal catalytic turnover from thermal background degradation, researchers must run parallel control reactions (excluding the metal salt). Furthermore, stringent exclusion of moisture is required; failure to use strictly anhydrous solvents will lead to nucleophilic attack by water on the activated alkyne, forming a dead-end methyl ketone.
Protocol A: Gold(I)-Catalyzed Synthesis of Chloro-Indoles
-
Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 2-chloro-N-(prop-2-yn-1-yl)aniline (0.5 mmol) and dissolve in anhydrous, degassed dichloromethane (DCM, 5.0 mL).
-
Catalyst Injection: In a glovebox, weigh 2.0 mol% of
. Add the catalyst directly to the vigorously stirring substrate solution at 25°C. -
Validation & Monitoring: Cap the flask and monitor via TLC/LC-MS. The reaction should exhibit a stark color change (typically pale yellow to deep orange) indicating the formation of the active catalytic intermediate. Complete consumption of the starting material should occur within 1–2 hours.
-
Protodeauration & Workup: Quench the reaction by filtering the mixture through a short pad of basic alumina (to trap the gold residues). Concentrate the filtrate in vacuo.
-
Isolation: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the corresponding indole scaffold.
Protocol B: Silver(I)-Catalyzed Synthesis of Chloro-Quinolines
-
Preparation: In an oven-dried, foil-wrapped reaction vessel (to mitigate Ag(I) light sensitivity), dissolve the substrate (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
-
Thermal Activation: Add 10 mol% of
. Seal the vessel and transfer to a pre-heated oil bath at 80°C. Note: Silver's weaker -activation strictly requires thermal driving force to overcome the activation barrier associated with the electron-withdrawing chloro group. -
Monitoring: Monitor the reaction every 4 hours via LC-MS. Full conversion may take 12–24 hours depending on substrate electronics.
-
Workup: Cool to room temperature, quench with saturated aqueous
, and extract with dichloromethane. -
Isolation: Purify the organic extracts via flash chromatography to isolate the quinoline derivative.
Standardized self-validating workflow for N-propargylaniline cycloisomerization.
Selection Guide & Conclusion
For the transformation of 2-chloro-N-(prop-2-yn-1-yl)aniline :
-
Select Gold(I) when the primary target is the indole or indoline core. Gold is the optimal choice for overriding the deactivating electronics of the ortho-chlorine, ensuring high conversion rates at low temperatures with minimal catalyst loading.
-
Select Silver(I) when divergent access to quinoline scaffolds is required, provided the substrate can tolerate extended heating at 80°C without decomposition. Silver is highly cost-effective but is limited by slower reaction kinetics and heightened sensitivity to photolytic degradation.
References
-
Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena Source: NIH / Journal of Organic Chemistry URL:1
-
A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes Source: RSC / Catalysis Science & Technology URL:2
-
ChemInform Abstract: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amines Source: ResearchGate / European Journal of Organic Chemistry URL:3
-
Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines Source: NIH / Molecules URL:4
Sources
- 1. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A mechanistic study on the gold(i)-catalyzed cyclization of propargylic amide: revealing the impact of expanded-ring N-heterocyclic carbenes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic and Synthetic Guide to 2-Chloro-N-(prop-2-yn-1-yl)aniline Hydrochloride and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecules with specific three-dimensional conformations are paramount to achieving desired therapeutic outcomes. Substituted anilines, in particular, represent a privileged scaffold in drug discovery, offering a versatile platform for the development of targeted therapies. This guide provides an in-depth analysis of the X-ray crystallographic data and synthetic protocols for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride, the hydrochloride salt of 2-Chloro-N-(prop-2-yn-1-yl)aniline.
The Structural Landscape of 2-[(Prop-2-yn-1-yl)amino]anilinium chloride
The crystal structure of 2-[(Prop-2-yn-1-yl)amino]anilinium chloride (C₉H₁₁N₂⁺·Cl⁻) reveals key insights into its solid-state conformation and the influential role of hydrogen bonding in its crystal packing.[1]
Crystallographic Data
The crystallographic data for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride is summarized in the table below, providing a quantitative basis for its structural analysis.
| Parameter | Value |
| Empirical Formula | C₉H₁₁ClN₂ |
| Formula Weight | 182.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.736(6) |
| b (Å) | 7.955(3) |
| c (Å) | 7.843(3) |
| β (°) | 94.502(5) |
| Volume (ų) | 916.6(7) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.3 |
Table 1: Crystal data and structure refinement for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride.[1]
Key Structural Features
The asymmetric unit contains one 2-[(Prop-2-yn-1-yl)amino]anilinium cation and one chloride anion. The crystal packing is dominated by an extensive network of N-H···Cl hydrogen bonds, which organize the ions into bilayers running parallel to the (100) plane.[1] Weak offset π-stacking interactions between the benzene rings further stabilize the crystal lattice, with a centroid-centroid distance of 3.951(2) Å.[2]
A notable feature of the cation is the torsion angle of -84.95(18)° for C_ar—N—C—C, indicating a non-planar conformation of the propargylamino substituent relative to the aniline ring.[1] This twisted conformation is a critical piece of structural information for computational modeling and understanding potential binding modes to biological targets.
Experimental Protocol: Synthesis and Crystallization
The synthesis of 2-[(Prop-2-yn-1-yl)amino]anilinium chloride is achieved through the reaction of hydroxylamine hydrochloride with 4-phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one.[1][3]
Materials:
-
4-phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one (10 mmol)
-
Hydroxylamine hydrochloride (20 mmol)
-
Anhydrous ethanol (100 ml)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of 4-phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one in anhydrous ethanol, add hydroxylamine hydrochloride.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting solid product by recrystallization from an ethanol solution to yield colorless crystals suitable for X-ray diffraction.[1][3]
Caption: Synthesis workflow for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride.
Comparative Analysis with Alternative Substituted Anilines
To provide a comprehensive guide, we will now compare the crystallographic and synthetic aspects of 2-[(Prop-2-yn-1-yl)amino]anilinium chloride with two other substituted anilines that are also valuable building blocks in medicinal chemistry.
Alternative 1: 2-Aminobenzonitrile
2-Aminobenzonitrile is a versatile precursor for the synthesis of various heterocyclic compounds with demonstrated biological activities.[3]
While a full crystallographic table for the parent 2-aminobenzonitrile is available through the Cambridge Structural Database (CSD identifier: 114970)[2], we present the data for the closely related 2-amino-4-chlorobenzonitrile to highlight the influence of substituents on crystal packing.
| Parameter | 2-[(Prop-2-yn-1-yl)amino]anilinium chloride | 2-Amino-4-chlorobenzonitrile |
| Empirical Formula | C₉H₁₁ClN₂ | C₇H₅ClN₂ |
| Formula Weight | 182.65 g/mol | 152.58 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 14.736(6) | 3.8924(9) |
| b (Å) | 7.955(3) | 6.7886(15) |
| c (Å) | 7.843(3) | 13.838(3) |
| α (°) | 90 | 77.559(16) |
| β (°) | 94.502(5) | 8.898(17) |
| γ (°) | 90 | 83.021(17) |
| Volume (ų) | 916.6(7) | 350.9(1) |
| Z | 4 | 2 |
| R-factor (%) | 3.3 | Not readily available in snippet |
Table 2: Comparison of crystal data for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride[1] and 2-Amino-4-chlorobenzonitrile.[4]
The crystal structure of 2-amino-4-chlorobenzonitrile is characterized by N-H···N hydrogen bonds, which form chains of molecules within the crystal lattice.[5] This contrasts with the ion-pairing and extensive N-H···Cl hydrogen bonding network observed in the anilinium chloride salt.
One common method for the synthesis of 2-aminobenzonitrile is the dehydration of 2-aminobenzamide.[4][5]
Materials:
-
2-Aminobenzamide
-
Phenylphosphonic dichloride
-
Pyridine
-
Round-bottom flask
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve phenylphosphonic dichloride in pyridine and heat the solution at 60 °C for 2 hours.
-
Add a pyridine solution of 2-aminobenzamide to the reaction mixture.
-
Continue heating at 60 °C for 24 hours.
-
Evaporate the reaction mixture in vacuo to obtain the crude product.
-
Purify the product, for example, by column chromatography.[4]
Caption: Synthesis of 2-Aminobenzonitrile via dehydration.
Alternative 2: (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine
This imine is a valuable intermediate in the synthesis of chiral secondary amines, which are important in various sectors including pharmaceuticals.[1]
| Parameter | 2-[(Prop-2-yn-1-yl)amino]anilinium chloride | (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine |
| Empirical Formula | C₉H₁₁ClN₂ | C₁₂H₉ClN₂ |
| Formula Weight | 182.65 g/mol | 216.67 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 14.736(6) | 19.0184(3) |
| b (Å) | 7.955(3) | 4.81220(10) |
| c (Å) | 7.843(3) | 11.3896(2) |
| β (°) | 94.502(5) | 107.388(1) |
| Volume (ų) | 916.6(7) | 994.75(3) |
| Z | 4 | 4 |
| R-factor (%) | 3.3 | 2.84 |
Table 3: Comparison of crystal data for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride[1] and (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine.[6]
The molecule of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine is twisted, with a significant dihedral angle between the pyridyl and benzene rings.[6] The crystal packing involves π-π stacking interactions, forming columns parallel to the a-axis.[6]
The synthesis of this imine is a straightforward condensation reaction.[6]
Materials:
-
2-Pyridinecarboxaldehyde
-
4-Chloroaniline
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Add an ethanolic solution of 2-pyridinecarboxaldehyde to a solution of 4-chloroaniline in ethanol.
-
Reflux the resulting solution for 6 hours at 100 °C.
-
After cooling, add MgSO₄ to remove excess water.
-
Remove the solvent under reduced pressure and dry the product under vacuum.[6]
Caption: Synthesis of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine.
Conclusion
This guide has provided a detailed examination of the crystallographic data and synthetic methodology for 2-[(Prop-2-yn-1-yl)amino]anilinium chloride. The structural analysis highlights the importance of hydrogen bonding and π-stacking interactions in its solid-state architecture, while the synthetic protocol offers a clear and reproducible method for its preparation.
By comparing this compound with two other medicinally relevant substituted anilines, 2-aminobenzonitrile and (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, we have illustrated the diversity of crystal packing motifs and synthetic strategies within this important class of molecules. For researchers in drug discovery, a thorough understanding of these crystallographic and synthetic principles is essential for the rational design of novel therapeutics with optimized efficacy and safety profiles. The data and protocols presented herein serve as a valuable resource for the continued exploration and application of substituted anilines in the development of next-generation medicines.
References
-
Essaghouani, A., Boulhaoua, M., El Hafi, M., Essassi, E. M., & Mague, J. T. (2017). 2-[(Prop-2-yn-1-yl)amino]anilinium chloride. IUCrData, 2(11), x171583. [Link]
-
Essaghouani, A., Boulhaoua, M., El Hafi, M., Essassi, E. M., & Mague, J. T. (2017). 2-[(Prop-2-yn-1-yl)amino]anilinium chloride. Acta Crystallographica Section E: Crystallographic Communications, E73(11), 1679-1682. [Link]
-
Diko, N., Zamisa, S. J., Friedrich, H. B., & Shozi, M. L. (2019). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Zeitschrift für Kristallographie - New Crystal Structures, 234(5), 1059-1061. [Link]
-
Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
-
Essaghouani, A., et al. (2017). CCDC 1583039: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic differences between N-allyl and N-propargyl 2-chloroaniline
Spectroscopic Profiling and Structural Differentiation of N-Allyl vs. N-Propargyl 2-Chloroaniline
I. Executive Summary
The functionalization of 2-chloroaniline via
For research scientists and drug development professionals, unambiguously distinguishing these two structural analogs is paramount. This guide provides an objective, data-driven comparison of their spectroscopic signatures, detailing the causality behind the spectral shifts and establishing a self-validating experimental protocol for their synthesis and characterization.
II. Mechanistic & Structural Divergence
The structural differences between the allyl and propargyl moieties induce characteristic perturbations in both the chemical shifts (NMR) and vibrational frequencies (FT-IR) of the 2-chloroaniline core[1].
-
Hybridization Effects: The terminal alkyne of the propargyl group involves
-hybridized carbons, which are highly electronegative compared to the -hybridized carbons of the allyl group. This exerts a stronger inductive electron-withdrawing effect on the adjacent methylene ( -CH ) group, deshielding its protons more significantly than the allyl analog[1]. -
Magnetic Anisotropy: The cylindrical
-electron cloud of the alkyne generates a diamagnetic anisotropic field that powerfully shields the terminal alkyne proton, shifting it uncharacteristically upfield (~2.25 ppm)[1]. In contrast, the planar -system of the allyl group deshields its vinylic protons, pushing them downfield (>5.0 ppm).
III. Comparative Spectroscopic Data
The following tables synthesize high-resolution spectroscopic reference data for both derivatives, utilizing CDCl
Table 1: H NMR Chemical Shift Comparison (CDCl , ppm)
| Proton Assignment | Coupling Causality / Diagnostic Value | ||
| N-H (Amine) | 3.82 (br s, 1H) | 3.92 (br s, 1H) | Slightly deshielded in propargyl due to the |
| 3.56 (dt, | 3.97 (d, | ||
| Internal Unsaturated C-H | 5.88–5.92 (m, 1H) | N/A | Complex multiplet unique to the allyl vinylic proton due to coupling with 4 adjacent protons. |
| Terminal Unsaturated C-H | 5.23 (dd, | 2.25 (t, | Terminal alkyne proton is shielded by diamagnetic anisotropy; diagnostic triplet due to 4-bond coupling[1]. |
| Aromatic Core (C | 7.20–7.30 (m, 4H) | 6.70–7.35 (m, 4H) | Minor variations; ortho-chloro atom anchors the aromatic spin system. |
Table 2: Diagnostic FT-IR Vibrational Frequencies (ATR, cm )
| Functional Group Stretch | Spectroscopic Causality | ||
| N-H Stretch | ~3422 | ~3401 | Secondary amine stretch; broad but distinct from primary amine doublets[1]. |
| Terminal | N/A | ~3287 | High-frequency |
| C | N/A | ~2110 (Weak) | Often weak due to pseudo-symmetry, but universally absent in allyl structures. |
| C=C Alkene | ~1595, 3075 | N/A |
IV. Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in your laboratory results, simple synthesis must be paired with self-validating analytical checks. The following protocol utilizes internal redundancy to prevent mischaracterization of over-alkylated (tertiary amine) side products.
Step 1: Controlled S
-
Reagent Preparation: Dissolve 2-chloroaniline (1.0 equiv) in anhydrous
-dimethylformamide (DMF) to prevent nucleophilic interference from water. -
Base Addition: Add anhydrous K
CO (1.5 equiv). Causality: A mild inorganic base scavenges the HBr byproduct without catalyzing alkyne isomerization (which can happen with strong bases like NaH). -
Electrophile Addition: Slowly add allyl bromide or propargyl bromide (1.05 equiv) at 0 °C to suppress dialkylation.
-
Reaction Monitoring (Self-Validation 1): Monitor via TLC (Hexanes:EtOAc 9:1). Stain with Ninhydrin; the primary aniline starting material will show a distinct color shift compared to the secondary amine product, ensuring complete conversion.
Step 2: Purification and Isolation
-
Quench with H
O and extract with diethyl ether ( ). -
Wash the organic layer extensively with brine to remove DMF.
-
Purify via silica gel flash chromatography. Both
-allyl and -propargyl 2-chloroaniline typically isolate as yellow-to-dark-red oils.
Step 3: Spectroscopic Self-Validation
-
ATR-FTIR Over KBr: Record the IR spectrum neat using Attenuated Total Reflectance (ATR). Causality: Because the products are oils, KBr pelleting introduces atmospheric moisture (broad O-H band at 3400 cm
), which obscures the critical N-H and terminal C-H stretching regions[1]. -
2D NMR (COSY): To explicitly validate that mono-alkylation occurred, run a
H- H COSY experiment. For the propargyl derivative, you must observe a distinct cross-peak between the terminal alkyne proton (2.25 ppm) and the -CH protons (3.97 ppm). This 4-bond coupling proves the structural integrity of the propargyl chain.
V. Analytical Workflow Visualization
The following diagram maps the logic path from parallel synthesis to unambiguous structural confirmation.
Synthesis and Spectroscopic Validation Workflow for N-alkylated 2-chloroaniline derivatives.
VI. References
-
Mahmudov, I. et al. "Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study." Arabian Journal of Chemistry, 2021.
-
Yao, T. et al. "Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline." Organic Syntheses, 2008. 1
-
Nishimura, S. et al. "Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst." RSC Advances, 2022.
Sources
Personal protective equipment for handling 2-Chloro-N-(prop-2-yn-1-yl)aniline
As a Senior Application Scientist, I am providing this definitive procedural guide to handling 2-Chloro-N-(prop-2-yn-1-yl)aniline . Because this specific functionalized intermediate is highly reactive, we must extrapolate from the proven toxicological frameworks of its parent core, 2-chloroaniline, while accounting for the increased lipophilicity and electrophilicity conferred by the N-propargyl (terminal alkyne) substituent.
Standard operating procedures (SOPs) for organic solvents are dangerously insufficient here. This protocol establishes a self-validating framework for safe handling, ensuring personnel protection and operational integrity.
Executive Summary & Physico-Chemical Hazard Profile
2-Chloro-N-(prop-2-yn-1-yl)aniline operates as a bifunctional threat in a laboratory setting. The propargyl group acts as a highly reactive handle for "click" chemistry or cross-coupling, but biologically, it acts as a lipophilic penetrant. Simultaneously, the ortho-chloroaniline core is a potent blood toxicant and potential carcinogen[1].
Table 1: Quantitative & Categorical Hazard Data (Note: Quantitative properties are structurally extrapolated from the 2-chloroaniline base framework)
| Parameter | Value / Classification | Scientific Consequence & Operational Action |
| GHS Hazard Codes | H301, H311, H331, H373, H410 | Toxic via all exposure routes (ingestion, dermal, inhalation). Action: Complete physical barrier isolation required. |
| Vapor Pressure | ~0.27 hPa at 25°C[2] | Capable of reaching toxic atmospheric concentrations rapidly at room temperature. Action: Mandatory fume hood use. |
| Log Pow (Octanol/Water) | ~1.9 to 2.5 (Est.) | Highly lipophilic. Penetrates intact skin and standard nitrile gloves effortlessly. Action: Specialized double-gloving required. |
| Transport Classification | UN 2019, Class 6.1[3][4] | Regulated toxic liquid. Action: Segregate from standard organic waste; label as "Class 6.1 Toxic Halogenated Organic". |
The Mechanistic Causality of Protection
Safety protocols are only effective when operators understand why they are implemented. Treating halogenated anilines like standard solvents often leads to severe intoxication because operators underestimate their rapid dermal absorption[4].
Upon exposure, the propargyl-aniline derivative is rapidly absorbed into the bloodstream. Hepatic CYP450 enzymes metabolize the aniline core into an N-hydroxy derivative. This reactive metabolite chemically oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin . Methemoglobin cannot bind oxygen, leading to chemical asphyxiation at the cellular level (cyanosis) even if the operator is breathing normally[4].
Because symptoms (blue lips, headache, dizziness) are often delayed by hours[4], prevention must focus on zero-exposure containment .
Fig 1: Mechanism of methemoglobinemia induced by halogenated aniline exposure.
Personal Protective Equipment (PPE) Matrix
Based on breakthrough kinetics, standard lab PPE is insufficient. Implementing the following matrix ensures a self-validating physical barrier.
| PPE Category | Upgraded Requirement for 2-Chloro-N-(prop-2-yn-1-yl)aniline | Causality / Scientific Rationale |
| Hand Protection | Double-Gloving: Nitrile inner + Butyl Rubber or Viton outer (0.3mm+) | Halogenated anilines permeate standard 0.1mm nitrile gloves in <10 minutes[1]. Butyl rubber prevents lipophilic breakthrough. |
| Eye Protection | ANSI Z87.1 Splash Goggles + Face Shield | Corneal tissue is highly susceptible to irreversible damage from reactive alkynes and anilines; shields prevent micro-droplet contact. |
| Body Protection | Tyvek® Suit or Chem-Resistant Apron | Cotton lab coats act as wicks, holding spilled toxic liquids directly against the skin[4], accelerating systemic absorption. |
| Respirator | Class II Fume Hood (Face velocity >100 fpm) | Ambient vapor inhalation is a primary exposure route. If working outside a hood (e.g., major spill cleanup), a NIOSH OV-cartridge respirator is mandatory. |
Step-by-Step Operational Handling Protocol
This protocol operates as a self-validating system, meaning you cannot proceed to the next step without verifying the success of the current one.
Phase 1: Pre-Operation Setup & Verification
-
Airflow Validation: Observe the fume hood monitor. Verify the face velocity is stable at >100 feet per minute (fpm). Validation: Tape a small tissue strip to the sash; ensure it is drawn steadily inward.
-
Glove Integrity Check: Perform an air-inflation test on the butyl rubber outer gloves to check for microscopic pinholes. Don the inner nitrile gloves first, then the outer butyl gloves.
-
Secondary Containment: Place all reaction vessels and reagent bottles inside a chemically resistant secondary spill tray within the hood.
Phase 2: Reagent Transfer
-
Air-Free Technique: Due to the compound's reactivity and oxidation potential (turns dark upon exposure to air)[4], use Schlenk line techniques or a thoroughly purged inert gas balloon (Argon/N₂).
-
Syringe Transfer: Use a Luer-lock glass syringe. Draw the required volume slowly to prevent cavitation and aerosolization.
-
Immediate Sealing: Once the transfer is complete, immediately flush the headspace of the stock bottle with Argon and tightly seal the septum/cap.
Phase 3: Controlled Decontamination
-
Equipment Purge: Rinse the syringe directly into a dedicated waste vial using a non-polar solvent (e.g., dichloromethane) followed by a polar solvent.
-
Surface Wipe: If a micro-spill occurs, wipe the area with a towel dampened with 1M Citric Acid or dilute HCl. Causality: Acid protonates the aniline nitrogen, converting the lipophilic liquid into a highly water-soluble, non-volatile salt. Follow up with a standard soapy water wash.
Fig 2: Self-validating handling and decontamination workflow for toxic anilines.
Spill Response & Waste Disposal Plan
Improper disposal of halogenated anilines causes severe environmental hazards (highly toxic to aquatic life with long-lasting effects).
Emergency Spill Protocol:
-
Evacuate & Isolate: For spills >50 mL outside the hood, immediately evacuate the lab. Do not attempt to clean without a self-contained breathing apparatus (SCBA) or a full-face organic vapor respirator[4].
-
Containment: Do NOT use standard paper towels. Cover the spill with an inert, liquid-binding absorbent such as dry sand, diatomaceous earth, or a universal binding agent[2].
-
Neutralization & Collection: Sweep the saturated absorbent into a sealable, high-density polyethylene (HDPE) container. Decontaminate the surface using the acidic wash protocol described in Phase 3.
Routine Waste Segregation:
-
Never mix aniline waste with strong oxidizers or concentrated nitric/sulfuric acids , as this can result in exothermic reactions or the formation of highly carcinogenic nitrosamines.
-
Collect all liquid waste and contaminated consumables in heavily sealed containers.
-
Clearly label containers as "Hazardous Waste - Toxic Liquid, UN 2019, Class 6.1 (Halogenated Anilines)" [3][4].
References
-
Sigma-Aldrich. "SAFETY DATA SHEET - 4-Chloroaniline", MilliporeSigma.
-
International Labour Organization (ILO). "ICSC 0130 - 3-CHLOROANILINE".4
-
Carl ROTH. "Safety Data Sheet: 4-Chloroaniline".1
-
Sigma-Aldrich. "SAFETY DATA SHEET - 2-Chloroaniline", MilliporeSigma.
-
Carl ROTH. "Safety Data Sheet: 2-Chloroaniline".2
-
Fisher Scientific. "SAFETY DATA SHEET - Propargyl chloride". 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
